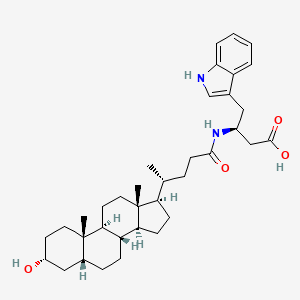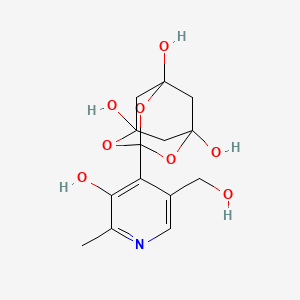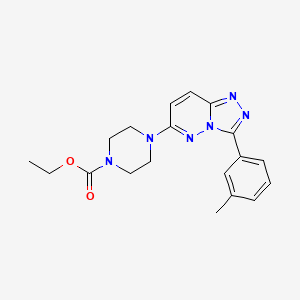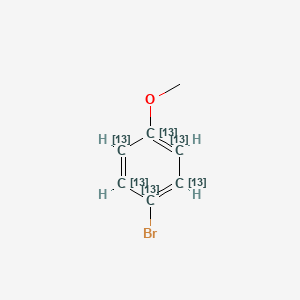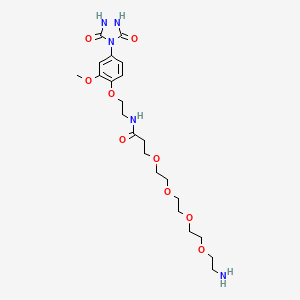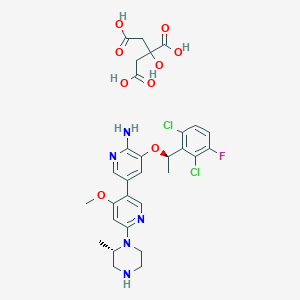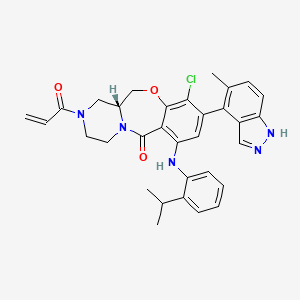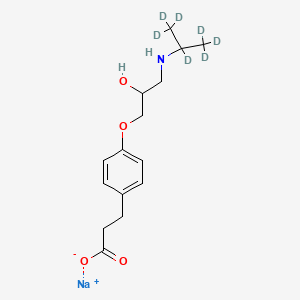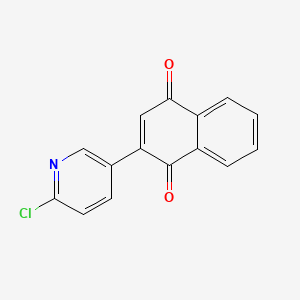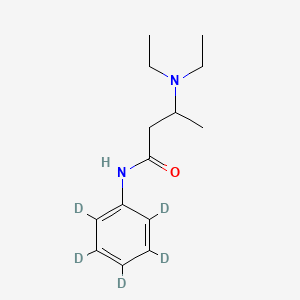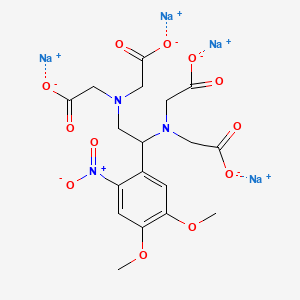
DM-Nitrophen (tertasodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DM-Nitrophen (tertasodium) is a caged calcium chelator that undergoes a significant and rapid decrease in calcium-binding affinity upon photolysisIt is commonly used in scientific research to study calcium signaling due to its ability to release calcium ions upon exposure to near-ultraviolet light .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DM-Nitrophen (tertasodium) involves the reaction of 1,2-diaminoethane with 2-nitro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff baseThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and solvents like methanol .
Industrial Production Methods
Industrial production of DM-Nitrophen (tertasodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and stored under conditions that protect it from light and moisture to maintain its stability .
化学反応の分析
Types of Reactions
DM-Nitrophen (tertasodium) primarily undergoes photolysis, a reaction where the compound is cleaved upon exposure to near-ultraviolet light. This reaction results in the release of calcium ions, making it a valuable tool for studying calcium-dependent processes .
Common Reagents and Conditions
The photolysis of DM-Nitrophen (tertasodium) requires near-ultraviolet light as the primary reagent. The reaction is typically conducted in aqueous solutions where the compound is dissolved at concentrations suitable for the intended experimental setup .
Major Products Formed
The major product formed from the photolysis of DM-Nitrophen (tertasodium) is free calcium ions. This release of calcium ions can then be used to trigger various biochemical and physiological processes in experimental systems .
科学的研究の応用
DM-Nitrophen (tertasodium) has a wide range of applications in scientific research:
Chemistry: Used as a caged calcium chelator to study calcium-dependent reactions and processes.
Biology: Employed in the study of calcium signaling pathways in cells and tissues.
Medicine: Utilized in research on calcium-related diseases and conditions, such as cardiac function and neurotransmitter release.
Industry: Applied in the development of calcium-sensitive materials and devices .
作用機序
The mechanism of action of DM-Nitrophen (tertasodium) involves its ability to bind calcium ions tightly in its caged form. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, resulting in a rapid decrease in calcium-binding affinity and the release of free calcium ions. This release can then activate calcium-dependent pathways and processes in the experimental system .
類似化合物との比較
DM-Nitrophen (tertasodium) is unique in its rapid and significant decrease in calcium-binding affinity upon photolysis. Similar compounds include:
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid): Another calcium chelator but with different photolytic properties.
EDTA (ethylenediaminetetraacetic acid): A widely used chelator but does not undergo photolysis.
DMNP-EDTA (dimethoxynitrophenyl-ethylenediaminetetraacetic acid): Similar to DM-Nitrophen but with different binding affinities and photolytic properties
DM-Nitrophen (tertasodium) stands out due to its specific application in calcium signaling studies and its rapid response to photolysis, making it a valuable tool in various research fields.
特性
分子式 |
C18H19N3Na4O12 |
|---|---|
分子量 |
561.3 g/mol |
IUPAC名 |
tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C18H23N3O12.4Na/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25;;;;/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);;;;/q;4*+1/p-4 |
InChIキー |
KCTLZBKLHCBAMY-UHFFFAOYSA-J |
正規SMILES |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



